Methyl 5-Amino-2-bromo-4-methoxybenzoate is an organic compound with the molecular formula and a molecular weight of approximately 260.09 g/mol. This compound features a methoxy group, an amino group, and a bromine atom attached to a benzoate structure, which contributes to its unique chemical properties and potential applications in various fields. The presence of these functional groups makes it a versatile candidate for
These reactions highlight the compound's reactivity and potential for synthesizing novel compounds with diverse functionalities .
The synthesis of Methyl 5-Amino-2-bromo-4-methoxybenzoate typically involves several key steps:
These synthetic routes can be optimized for yield and purity, particularly in industrial applications where efficiency is crucial .
Methyl 5-Amino-2-bromo-4-methoxybenzoate has potential applications in various fields:
Interaction studies involving Methyl 5-Amino-2-bromo-4-methoxybenzoate are essential for understanding its potential biological effects. Such studies typically focus on:
These studies are crucial for determining the compound's viability in drug development and other applications .
Methyl 5-Amino-2-bromo-4-methoxybenzoate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | CAS Number | Key Features | Similarity Score |
|---|---|---|---|
| Methyl 4-amino-5-bromo-2-methoxybenzoate | 111049-68-4 | Different amino group position | 0.97 |
| Methyl 2-amino-5-bromobenzoate | 135484-83-2 | Lacks methoxy group | 0.88 |
| Ethyl 2-amino-4-bromo-5-methoxybenzoate | 169044-96-6 | Ethyl instead of methyl; different reactivity | 0.86 |
| Methyl 2-amino-5-bromo-3-methylbenzoate | 206548-14-3 | Additional methyl group alters properties | 0.86 |
These comparisons underscore the uniqueness of Methyl 5-Amino-2-bromo-4-methoxybenzoate, particularly in its functional groups and potential reactivity profiles .
The molecular formula of methyl 5-amino-2-bromo-4-methoxybenzoate is C₉H₁₀BrNO₃, with a molecular weight of 260.08 g/mol. The compound’s structure consists of a benzene ring substituted at positions 2, 4, and 5 with bromine, methoxy, and amino groups, respectively, while a methyl ester occupies the carboxylate position (Figure 1).
Table 1: Key molecular properties of methyl 5-amino-2-bromo-4-methoxybenzoate
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₀BrNO₃ | |
| Molecular weight | 260.08 g/mol | |
| IUPAC name | methyl 5-amino-2-bromo-4-methoxybenzoate | |
| Functional groups | Amino, bromo, methoxy, ester |
The IUPAC nomenclature follows positional numbering starting from the ester group (position 1), with subsequent substituents assigned based on ascending priority rules. The amino group (-NH₂) at position 5, bromine (-Br) at position 2, and methoxy (-OCH₃) at position 4 create a sterically congested yet electronically diverse aromatic system.
The substituents exhibit contrasting electronic effects:
This interplay results in a complex electronic profile, making the compound a candidate for studying directed ortho-metalation or nucleophilic aromatic substitution reactions.
The bromination of aromatic compounds represents a fundamental electrophilic aromatic substitution reaction that proceeds through well-established mechanistic pathways [1]. For the synthesis of methyl 5-amino-2-bromo-4-methoxybenzoate, the bromination step typically involves the selective introduction of bromine at the ortho position relative to the amino group, exploiting the directing effects of substituents already present on the aromatic ring [2].
The bromination reaction proceeds through a stepwise mechanism involving the formation of a cationic intermediate known as an arenium ion or Wheland intermediate [1]. This mechanism comprises three distinct steps: electrophile activation, electrophilic addition to form the Wheland intermediate, and finally electrophile elimination to regenerate the aromatic system [3]. The formation of the bromoarenium ion is typically the rate-determining step due to the loss of aromaticity, making the transition state closer in energy to the arenium ion according to the Hammond postulate [1].
The regioselectivity in bromination reactions is governed by the electronic effects of substituents already present on the aromatic ring [2] [4]. Electron-donating groups such as amino and methoxy substituents act as ortho-para directors, stabilizing the arenium ion through resonance effects [2]. The amino group, being a strong activating group with a lone pair of electrons, directs electrophilic substitution primarily to the ortho and para positions [5]. Similarly, the methoxy group contributes electron density to the ring through resonance, further enhancing reactivity at ortho and para positions [4].
Traditional bromination employs molecular bromine in the presence of Lewis acid catalysts such as iron tribromide or aluminum chloride [3]. However, for substrates containing sensitive functional groups, milder brominating agents are preferred [6]. N-bromosuccinimide has emerged as a versatile alternative, particularly when used with catalytic amounts of acid to enhance its electrophilic character [6] [7]. The acid protonation of N-bromosuccinimide increases the electropositive character of bromine, making it more reactive toward nucleophilic aromatic carbons [7].
Recent advances have demonstrated enhanced reactivity through halogen bonding interactions using lactic acid derivatives as catalytic additives with N-bromosuccinimide [6] [7]. These Lewis basic additives interact with N-bromosuccinimide to increase the electropositive character of bromine prior to electrophilic transfer, enabling room temperature bromination under aqueous conditions [7].
The optimization of bromination reactions requires careful control of several parameters including temperature, solvent choice, and catalyst loading [8]. Electronic effects play a crucial role in determining both reaction rates and selectivity, with steric effects potentially attenuating favorable electronic effects imparted by substituents [8]. For alkylbenzenes and alkoxybenzenes, the structure of the substituent significantly affects bromination rates, nucleophile regioselectivity, and electrophile chemoselectivity [8].
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature | 0-25°C | Controls reaction rate and selectivity [9] |
| Reaction Time | 20 minutes - 4 hours | Ensures complete conversion [9] |
| Solvent | DMF, DCM | Influences substrate solubility [9] |
| Catalyst Loading | 1.0-1.2 equivalents | Determines electrophile activation [9] |
The esterification of carboxylic acids to form methyl esters represents a cornerstone transformation in organic synthesis, particularly relevant for the preparation of methoxybenzoate derivatives [10]. The Fischer esterification mechanism provides the most direct route for converting benzoic acid derivatives to their corresponding methyl esters through acid-catalyzed condensation with methanol [11].
The Fischer esterification proceeds through a multi-step mechanism initiated by protonation of the carbonyl oxygen by the acid catalyst [10] [11]. This protonation makes the carbonyl carbon significantly more electrophilic, facilitating nucleophilic attack by the alcohol [10]. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic addition of methanol, proton transfer, and elimination of water to form the ester product [11].
The equilibrium nature of Fischer esterification typically yields approximately 70% conversion when using equimolar amounts of carboxylic acid and alcohol [10]. However, the reaction can be driven toward ester formation by employing excess alcohol as solvent or by removing water as it forms [11]. The use of azeotropic distillation or molecular sieves can effectively shift the equilibrium toward product formation [12].
Beyond the classical Fischer esterification, several alternative methods have been developed for esterifying methoxybenzoate derivatives [13]. The use of modified montmorillonite clay as a solid acid catalyst enables solvent-free esterification reactions with enhanced yields and recyclability [13]. These heterogeneous catalysts offer advantages including easier product separation and catalyst recovery [14].
Enzymatic esterification using lipases has shown promise for synthesizing methyl benzoate derivatives under mild conditions [15]. Candida rugosa lipase suspended in hexane-toluene mixtures can catalyze the direct esterification of benzoic acid with methanol, providing good yields while avoiding harsh reaction conditions [15]. The enzymatic approach requires careful optimization of water content, substrate concentrations, and reaction medium composition [15].
Recent developments have introduced deep eutectic solvents as both catalysts and reaction media for esterification reactions [16]. Para-toluenesulfonic acid-based deep eutectic solvents, particularly those formed with choline chloride, have demonstrated exceptional performance in methyl benzoate synthesis [16]. Under optimized conditions, yields reaching 93.46% have been achieved while maintaining catalyst stability through multiple reaction cycles [16].
The advantages of deep eutectic solvent systems include reduced equipment corrosion, minimized by-product formation, and simplified recycling procedures compared to conventional mineral acid catalysts [16]. Computational modeling using COSMO-RS theory has enabled rational design of these solvent systems, with activation energies as low as 38.71 kilojoules per mole being achieved [16].
Microreactor technology has emerged as a powerful tool for enhancing esterification efficiency [12]. The high surface-to-volume ratio in microreactors provides enhanced heat and mass transfer, leading to improved reaction rates and yields [12]. For oleic acid esterification, microreactors with integrated water separation achieved yields of 62.6% with reaction rate constants approximately 50 times larger than conventional batch methods [12].
| Esterification Method | Catalyst | Temperature (°C) | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Fischer (Traditional) | Sulfuric acid | 65-80 | 70-85 | 2-6 hours [11] |
| Solid Acid | Montmorillonite | 80 | >93 | 5 hours [13] |
| Enzymatic | Candida rugosa lipase | 25-40 | 85-90 | 6-24 hours [15] |
| Deep Eutectic Solvent | ChCl-PTSA | 60 | 93.46 | 3-4 hours [16] |
Column chromatography remains the most widely employed purification technique for isolating methyl 5-amino-2-bromo-4-methoxybenzoate from crude reaction mixtures [17]. The successful separation depends on the differential interaction of compounds with the stationary phase, typically silica gel, and the mobile phase composition [18].
Silica gel represents the most commonly used stationary phase for purifying aromatic esters and amines [18]. The typical particle size range of 0.149-0.177 millimeters (80-100 mesh) provides optimal flow rates while maintaining adequate resolution [19]. Activation of silica gel at temperatures between 140-150°C for 8 hours removes adsorbed water and enhances separation efficiency [19].
The weight ratio of silica gel to crude product typically ranges from 20:1 for easy separations to 100:1 for more challenging purifications [17]. For methyl 5-amino-2-bromo-4-methoxybenzoate, which contains both polar amino and ester functionalities, a ratio of approximately 50:1 silica gel to crude product is generally recommended [9].
The selection of appropriate mobile phase compositions is critical for achieving effective separation of methyl 5-amino-2-bromo-4-methoxybenzoate from synthetic impurities [20]. The elutropic series guides solvent selection, with hexane being the least polar and methanol the most polar commonly used solvent [18]. For aromatic compounds containing both amino and ester functionalities, gradient elution systems typically employ hexane-ethyl acetate mixtures [20].
Initial screening using thin-layer chromatography guides mobile phase selection, with the target compound ideally exhibiting an Rf value of approximately 0.3 in the chosen solvent system [17]. Common solvent gradients begin with hexane-ethyl acetate ratios of 9:1 and progress to more polar compositions such as 1:1 or pure ethyl acetate [20].
Gradient elution provides superior separation compared to isocratic conditions when dealing with compounds of varying polarity [21]. Step gradients offer practical advantages for laboratory-scale purifications, with polarity increases occurring every 1-2 column volumes based on thin-layer chromatography monitoring [22]. Linear gradients help minimize band broadening by maintaining optimal elution strength throughout the separation [21].
For methyl 5-amino-2-bromo-4-methoxybenzoate purification, a typical gradient might begin with 10% ethyl acetate in hexane, increasing to 25% ethyl acetate for eluting the product, followed by 50% ethyl acetate to remove more polar impurities [9]. The presence of the amino group may require the addition of small amounts of triethylamine to prevent peak tailing due to interaction with acidic silica sites [23].
Continuous monitoring of column fractions using thin-layer chromatography ensures optimal collection of the desired product [17]. Visualization techniques for amino-containing aromatics include ultraviolet detection and ninhydrin staining [24]. Modern analytical techniques such as coupled thin-layer chromatography-mass spectrometry provide rapid identification of column fractions [24].
Nuclear magnetic resonance spectroscopy serves as the definitive method for confirming product identity and purity [24]. Proton nuclear magnetic resonance can readily distinguish methyl 5-amino-2-bromo-4-methoxybenzoate from closely related isomers based on characteristic chemical shifts of the aromatic protons and substituent groups [24].
| Solvent System | Gradient Range | Target Rf | Application |
|---|---|---|---|
| Hexane/Ethyl Acetate | 10-50% EtOAc | 0.2-0.4 | General separation [20] |
| Petroleum Ether/Ethyl Acetate | 5-25% EtOAc | 0.3-0.5 | Non-polar impurities [20] |
| Dichloromethane/Methanol | 0-10% MeOH | 0.1-0.3 | Polar impurities [20] |
| Hexane/Ethyl Acetate/Triethylamine | 10-40% EtOAc, 0.1% TEA | 0.2-0.4 | Amino compounds [23] |
For challenging separations, specialized chromatographic techniques may be employed [19]. Flash chromatography using compressed air or nitrogen provides faster separations with reduced solvent consumption compared to gravity-fed columns [25]. Automated flash chromatography systems enable precise gradient control and fraction collection, improving reproducibility and efficiency [21].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for Methyl 5-Amino-2-bromo-4-methoxybenzoate through detailed analysis of both proton and carbon-13 environments. The compound's molecular formula C₉H₁₀BrNO₃ with a molecular weight of 260.09 g/mol presents distinct spectroscopic signatures that enable unambiguous identification [2].
The ¹H Nuclear Magnetic Resonance spectrum reveals characteristic signals corresponding to the aromatic protons, amino group, and methoxy substituents. The aromatic region displays two distinct singlets reflecting the substitution pattern on the benzene ring. The proton at position 3 appears as a singlet in the range 7.2-7.5 ppm, significantly deshielded due to the combined electron-withdrawing effects of the bromine atom at position 2 and the ester carbonyl group [4]. The proton at position 6 resonates at 6.8-7.1 ppm, showing relative shielding compared to H-3 due to the ortho amino group's electron-donating influence [5].
The amino group protons manifest as a broad singlet between 4.5-5.5 ppm, integrating for two protons. This broadening results from rapid proton exchange with trace moisture and the quadrupolar relaxation effects of nitrogen [4] [6]. The methoxy group attached to the aromatic ring generates a sharp singlet at 3.85-3.95 ppm, integrating for three protons and representing the characteristic chemical shift range for aromatic methoxy substituents [7]. The methyl ester group appears as another three-proton singlet at 3.88-3.95 ppm, slightly overlapping with the aromatic methoxy signal but distinguishable through integration patterns and fine chemical shift differences [8].
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and electronic environment. The carbonyl carbon of the ester group resonates in the characteristic range 168-172 ppm, typical for aromatic ester carbonyls where conjugation with the benzene ring system causes slight upfield shift compared to aliphatic esters [9] [10].
The aromatic carbon atoms display distinct chemical shifts reflecting their electronic environments. Carbon-2, bearing the bromine substituent, appears heavily deshielded at 155-160 ppm due to the electronegativity and polarizability of bromine [11]. Carbon-4, substituted with the methoxy group, resonates at 160-165 ppm, showing the characteristic downfield shift associated with oxygen-bearing aromatic carbons. Carbon-5, bearing the amino group, appears at 145-150 ppm, demonstrating the electron-donating effect of nitrogen that provides relative shielding compared to other substituted positions [9].
The quaternary carbon-1, bearing the ester group, typically resonates at 105-110 ppm, while carbon-3 and carbon-6 appear at 95-105 ppm and 115-125 ppm respectively, reflecting their positions relative to electron-donating and electron-withdrawing substituents. The aliphatic carbons show characteristic signatures with the aromatic methoxy carbon at 55-57 ppm and the ester methyl carbon at 52-54 ppm [9] [11].
| Nuclear Magnetic Resonance Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| Aromatic H-3 | 7.2-7.5 | Singlet | 1H | Deshielded by electron-withdrawing groups |
| Aromatic H-6 | 6.8-7.1 | Singlet | 1H | Shielded by amino group ortho effect |
| Amino NH₂ | 4.5-5.5 | Broad singlet | 2H | Broad due to exchange |
| Methoxy OCH₃ | 3.85-3.95 | Singlet | 3H | Characteristic methoxy signal |
| Methyl ester OCH₃ | 3.88-3.95 | Singlet | 3H | Ester methyl group |
| Carbonyl C=O | 168-172 | - | - | Ester carbonyl |
| C-2 (Br-substituted) | 155-160 | - | - | Heavily deshielded by Br |
| C-4 (OCH₃-substituted) | 160-165 | - | - | Deshielded by OCH₃ |
Infrared spectroscopy provides detailed information about the functional groups present in Methyl 5-Amino-2-bromo-4-methoxybenzoate through characteristic vibrational frequencies. The technique enables identification of specific bonds and their chemical environments through analysis of molecular vibrations [12] [13].
The primary amino group exhibits distinctive N-H stretching vibrations that appear as two separate bands due to asymmetric and symmetric stretching modes. The asymmetric N-H stretch occurs at 3480-3380 cm⁻¹ with medium intensity, appearing as a sharp peak characteristic of primary amines [14] [6]. The symmetric N-H stretch appears at 3380-3280 cm⁻¹, slightly lower in frequency than the asymmetric mode due to reduced dipole moment change during vibration [15] [14].
The N-H bending vibration manifests in the 1650-1580 cm⁻¹ region with medium intensity, representing the scissoring motion of the amino group. This band can appear sharp and may potentially be confused with carbonyl stretching frequencies, requiring careful spectral interpretation [16] [6]. Primary amines also exhibit an N-H wagging vibration between 910-665 cm⁻¹, appearing as a strong, broad band due to hydrogen bonding effects [14] [6].
The ester carbonyl group produces one of the most diagnostic peaks in the infrared spectrum, appearing as a strong absorption at 1720-1680 cm⁻¹. For aromatic esters like Methyl 5-Amino-2-bromo-4-methoxybenzoate, the expected position is approximately 1695 cm⁻¹, representing the C=O stretching vibration [10] [17]. This frequency reflects the electronic environment created by conjugation with the aromatic ring system and the influence of substituents.
The ester group also displays characteristic C-O stretching vibrations following the "Rule of Three" pattern typical of esters [17]. Two distinct C-O stretches appear: one strong band at 1200-1100 cm⁻¹ (expected around 1150 cm⁻¹) corresponding to the C-O stretch of the ester linkage, and another at 1300-1200 cm⁻¹ (expected around 1260 cm⁻¹) attributed to the methoxy C-O stretching vibration [10] [17].
The aromatic ring system contributes several characteristic vibrational modes. Aromatic C=C stretching vibrations appear at 1620-1580 cm⁻¹ and 1580-1480 cm⁻¹ with medium intensity, representing ring breathing modes and skeletal vibrations respectively [12]. The aromatic C-H stretching occurs weakly at 3100-3000 cm⁻¹, typically around 3050 cm⁻¹, characteristic of aromatic hydrogen atoms [12] [13].
The carbon-bromine bond produces a characteristic stretching vibration in the 650-550 cm⁻¹ region, expected around 600 cm⁻¹ with medium intensity. This C-Br stretching vibration provides confirmation of the halogen substitution pattern [18] [19].
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Expected Position (cm⁻¹) | Intensity | Notes |
|---|---|---|---|---|---|
| Primary Amine N-H | N-H Asymmetric Stretch | 3480-3380 | 3420 | Medium | Sharp, characteristic of primary amine |
| Primary Amine N-H | N-H Symmetric Stretch | 3380-3280 | 3320 | Medium | Slightly lower than asymmetric |
| Ester C=O | C=O Stretch | 1720-1680 | 1695 | Strong | Typical aromatic ester frequency |
| Aromatic C=C | Aromatic Ring Stretch | 1620-1580 | 1600 | Medium | Ring breathing mode |
| Methoxy C-O | C-O Stretch | 1300-1200 | 1260 | Strong | Strong C-O stretch of methoxy |
| Ester C-O | C-O Stretch | 1200-1100 | 1150 | Strong | Ester C-O stretch |
| N-H Bend | N-H Scissoring | 1650-1580 | 1620 | Medium | Primary amine bending |
| C-Br | C-Br Stretch | 650-550 | 600 | Medium | C-Br stretching vibration |
Mass spectrometry of Methyl 5-Amino-2-bromo-4-methoxybenzoate reveals characteristic fragmentation patterns that provide structural confirmation and molecular composition information. The molecular ion peak appears at m/z 260 corresponding to [M]⁺, though with relatively low intensity (15-25%) due to the extensive substitution pattern that destabilizes the molecular ion [20] [21].
The most significant fragmentation pathway involves loss of the methyl ester group (COOCH₃, 59 mass units), generating the base peak or one of the most intense peaks at m/z 201 [M-COOCH₃]⁺ with 40-60% relative intensity. This fragmentation follows a McLafferty-type rearrangement mechanism common in aromatic esters, where the ester group undergoes α-cleavage with hydrogen rearrangement [20] [19] [22].
Methoxy group loss represents another major fragmentation route, producing the ion at m/z 229 [M-OCH₃]⁺ with 20-35% relative intensity. This fragmentation is characteristic of aromatic methoxy compounds and involves direct cleavage of the C-OCH₃ bond [23]. The resulting aromatic cation gains stability through resonance with the electron-donating amino group and the aromatic ring system [24].
Sequential fragmentation generates several diagnostic ions through cascading loss mechanisms. The ion at m/z 186 results from combined loss of both a methyl group and the ester group (M-CH₃-COOCH₃, 74 mass units total) with 10-20% relative intensity [19]. Multiple functional group losses produce the ion at m/z 171 [M-COOCH₃-OCH₃]⁺ (5-15% intensity), representing loss of both ester and methoxy functionalities totaling 90 mass units.
α-Cleavage adjacent to the aromatic ring produces the ion at m/z 245 [M-CH₃]⁺ with 5-10% relative intensity, following benzylic-type cleavage patterns common in substituted aromatic compounds [21] [25].
Complex rearrangement processes generate several characteristic aromatic fragment ions. The ion at m/z 155 corresponds to [ArBr-NH₂]⁺, formed through charge-directed fragmentation that selectively retains the bromine substituent while eliminating the amino and ester groups [25] [24]. This ion shows 25-40% relative intensity, indicating significant stability of the halogenated aromatic system.
The ion at m/z 140 [ArBr]⁺ (15-30% intensity) results from deamination and demethoxylation while retaining the bromine atom, demonstrating competitive fragmentation pathways that favor halogen retention over other substituents [19] [24].
The bromine isotope pattern provides diagnostic information through the characteristic 1:1 ratio of m/z 79 and m/z 81 corresponding to ⁷⁹Br⁺ and ⁸¹Br⁺ respectively. The bromine fragment ion at m/z 79 shows 20-35% relative intensity and serves as a definitive indicator of bromine-containing compounds [19].
The ester fragment at m/z 59 [COOCH₃]⁺ appears with 30-50% relative intensity, representing a characteristic fragmentation of methyl esters through rearrangement processes that generate the methoxycarbonyl cation [20] [22].
Highly stabilized aromatic fragments include m/z 124 [Ar-NH₂]⁺ (8-15% intensity) and m/z 109 [Ar-OCH₃]⁺ (5-12% intensity), both demonstrating selective functional group retention influenced by ortho-effects and resonance stabilization [21] [24].
| Fragment Ion (m/z) | Fragment Structure | Loss | Relative Intensity | Fragmentation Type | Mechanistic Notes |
|---|---|---|---|---|---|
| 260 | [M]⁺ | - | 15-25% | Molecular ion | Weak due to substitution |
| 245 | [M-CH₃]⁺ | CH₃ (15) | 5-10% | α-cleavage | Benzylic-type cleavage |
| 229 | [M-OCH₃]⁺ | OCH₃ (31) | 20-35% | Methoxy loss | Common in methoxy aromatics |
| 201 | [M-COOCH₃]⁺ | COOCH₃ (59) | 40-60% | Ester loss | McLafferty-type rearrangement |
| 186 | [M-CH₃-COOCH₃]⁺ | CH₃ + COOCH₃ (74) | 10-20% | Sequential loss | Cascade fragmentation |
| 155 | [ArBr-NH₂]⁺ | NH₂ + COOCH₃ (75) | 25-40% | Aromatic rearrangement | Charge-directed fragmentation |
| 79 | [Br]⁺ | All except Br (181) | 20-35% | Halogen fragment | Isotope pattern diagnostic |
| 59 | [COOCH₃]⁺ | All except ester (201) | 30-50% | Ester rearrangement | Characteristic ester fragment |